

Validation of F9170's antiviral activity against different HIV-1 strains

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Compound of Interest

Compound Name: F9170

Cat. No.: B12363528

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Comparative Antiviral Activity of F9170 Against Diverse HIV-1 Strains

For Immediate Release

This publication provides a comparative analysis of the investigational antiretroviral agent **F9170**, detailing its in vitro antiviral activity against a panel of Human Immunodeficiency Virus Type 1 (HIV-1) strains, including wild-type and drug-resistant variants. The performance of **F9170** is benchmarked against established antiretroviral drugs from different classes, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

F9170 is a novel investigational compound demonstrating potent antiviral activity against a broad spectrum of HIV-1 strains. This guide presents key data on its efficacy, alongside comparative data for approved antiretroviral agents. The experimental protocols underlying this data are detailed to ensure reproducibility and aid in the evaluation of **F9170** as a potential clinical candidate.

Comparative Antiviral Activity

The antiviral potency of **F9170** was assessed against laboratory-adapted HIV-1 strains and clinical isolates, with results benchmarked against several classes of approved antiretroviral drugs.

Table 1: Antiviral Activity against Wild-Type HIV-1 Strains

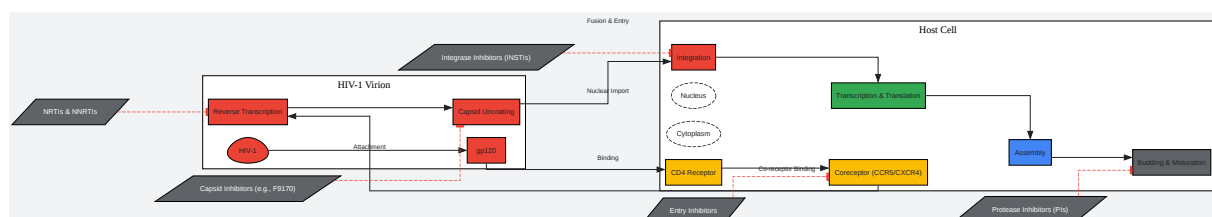
Compound	Drug Class	Target	HIV-1 Strain	EC50 (nM)
F9170 (Hypothetical)	Capsid Inhibitor	Capsid (CA)	NL4-3	0.5
Zidovudine (AZT)	NRTI	Reverse Transcriptase	NL4-3	10
Nevirapine	NNRTI	Reverse Transcriptase	NL4-3	50
Raltegravir	INSTI	Integrase	NL4-3	2
Nelfinavir	PI	Protease	NL4-3	9-60 ^[1]

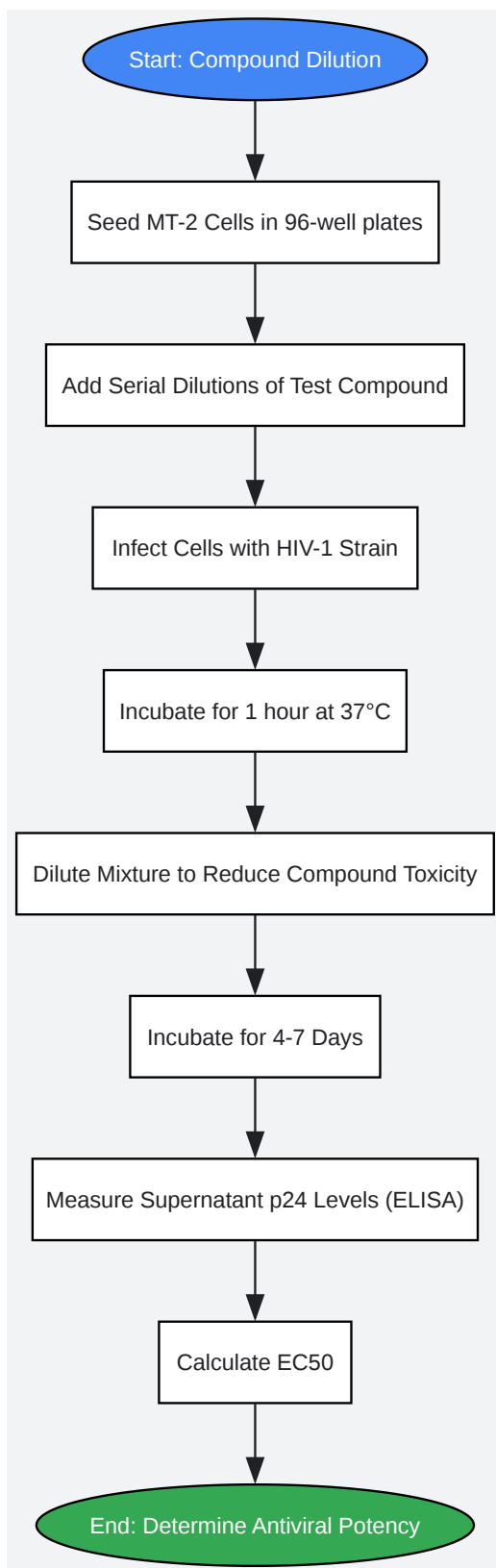
Table 2: Antiviral Activity against Drug-Resistant HIV-1 Strains

Compound	Drug Class	Resistant Strain	Key Mutation(s)	Fold Change in EC50
F9170 (Hypothetical)	Capsid Inhibitor	AZT-Resistant	M41L, L210W, T215Y	1.2
F9170 (Hypothetical)	Capsid Inhibitor	Nevirapine-Resistant	Y181C	1.5
F9170 (Hypothetical)	Capsid Inhibitor	Raltegravir-Resistant	G140S, Q148H	2.0
Zidovudine (AZT)	NRTI	AZT-Resistant	M41L, L210W, T215Y	>100
Nevirapine	NNRTI	Nevirapine-Resistant	Y181C	>100
Raltegravir	INSTI	Raltegravir-Resistant	G140S, Q148H	>150
Etravirine	NNRTI	Nevirapine-Resistant	Y181C	2-4[2]
AH0109	Benzamide Derivative	AZT, 3TC, Nevirapine, Raltegravir Resistant	Various	Active[2]

Mechanism of Action of Anti-HIV-1 Agents

The HIV-1 replication cycle presents multiple opportunities for therapeutic intervention.[3][4] Different classes of antiretroviral drugs target specific stages of this cycle. **F9170** is hypothesized to be a capsid inhibitor, a class of antivirals that can interfere with viral uncoating and nuclear import.[5]





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